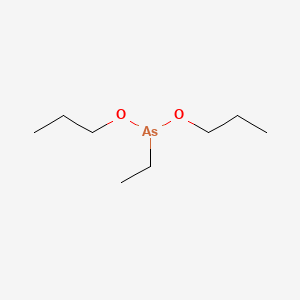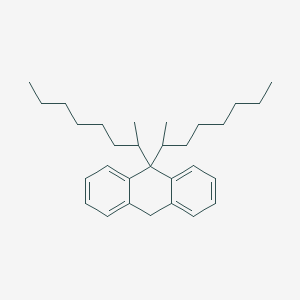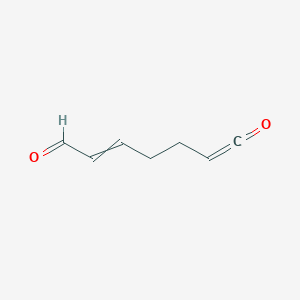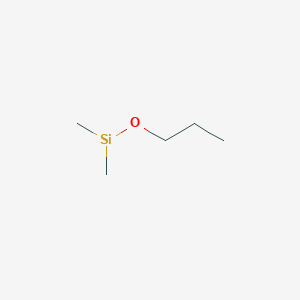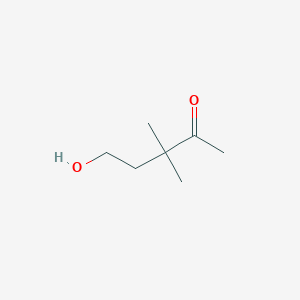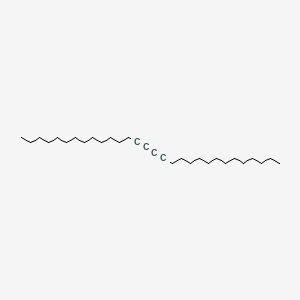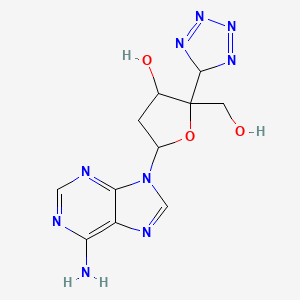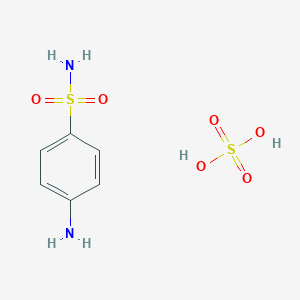
4-Aminobenzenesulfonamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzenesulfonamide, also known as sulfanilamide, is an organosulfur compound that belongs to the sulfonamide class. It is a white, crystalline solid that is soluble in water. Sulfanilamide has been historically significant as one of the first synthetic antimicrobial agents used to treat bacterial infections. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of aniline with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield 4-aminobenzenesulfonamide .
Industrial Production Methods
In industrial settings, the production of 4-aminobenzenesulfonamide involves large-scale sulfonation reactions. Aniline is reacted with sulfuric acid or chlorosulfonic acid under controlled conditions to produce the desired sulfonamide. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Aminobenzenes.
Substitution: Various substituted benzenes depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Aminobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfonamide derivatives.
Biology: Acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Medicine: Historically used as an antimicrobial agent to treat bacterial infections.
Industry: Employed in the production of dyes, herbicides, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-aminobenzenesulfonamide involves its role as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease.
Uniqueness
4-Aminobenzenesulfonamide is unique due to its historical significance as one of the first synthetic antimicrobial agents. Its simple structure and ease of synthesis have made it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
65649-97-0 |
|---|---|
Fórmula molecular |
C6H10N2O6S2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
4-aminobenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C6H8N2O2S.H2O4S/c7-5-1-3-6(4-2-5)11(8,9)10;1-5(2,3)4/h1-4H,7H2,(H2,8,9,10);(H2,1,2,3,4) |
Clave InChI |
BCRBVZRKVOEEDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


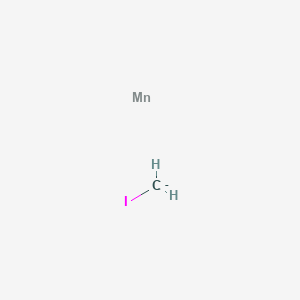
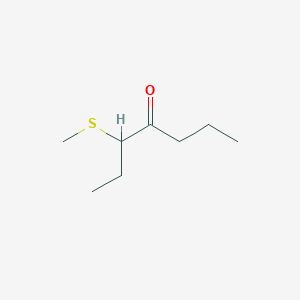


![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
